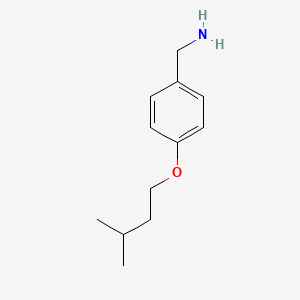

4-(3-Methyl-butoxy)-benzylamine

Übersicht

Beschreibung

4-(3-Methyl-butoxy)-benzylamine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Human Histamine H3 Receptor Antagonists

One significant area of research involves the synthesis of 4-(aminoalkoxy)benzylamines, which includes compounds structurally similar to 4-(3-Methyl-butoxy)-benzylamine, for their activity at the human histamine H3 receptor. These compounds have demonstrated promising in vitro activity, with some exhibiting subnanomolar binding affinities. This research underscores the potential of these compounds in developing treatments targeting the human histamine H3 receptor, which could have implications for addressing conditions related to neurotransmitter regulation in the brain (Apodaca et al., 2003).

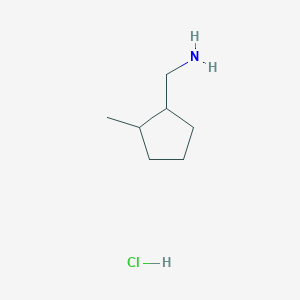

Synthesis of Cyclic Beta-Amino Alcohol Derivatives

Another application involves the Ir-catalyzed allylic amination and subsequent ring-closing metathesis to synthesize cyclic beta-amino alcohol derivatives. These compounds are synthesized using reactions involving benzylamine, a compound structurally related to this compound, showcasing its versatility in organic synthesis and potential for creating complex molecular architectures. This method has paved the way for the efficient synthesis of various cyclic beta-amino alcohol derivatives, highlighting its significance in medicinal chemistry and drug development (Lee et al., 2007).

Selective N-Debenzylation in Organic Synthesis

Research on the selective N-debenzylation of benzylamino derivatives of 1, 6-anhydro-beta-D-hexopyranoses demonstrates the chemical utility of benzylamine derivatives in the selective cleavage of N-benzyl groups. This process is crucial for the synthesis of various organic molecules, showcasing the compound's role in facilitating selective transformations in organic synthesis, which is essential for developing pharmaceuticals and complex organic materials (Kroutil, Trnka, & Černý, 2000).

Photocatalytic Electron-Transfer Oxidation

In photocatalytic applications, benzylamine derivatives participate in electron-transfer oxidation reactions with molecular oxygen, leading to the formation of radical cations and superoxide ions. This process is instrumental in studying the oxidative mechanisms and developing new photocatalytic materials and reactions for environmental and synthetic applications (Ohkubo, Nanjo, & Fukuzumi, 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-(3-Methyl-butoxy)-benzylamine is the GABA (A) receptor alpha-5 (GABRA5) . GABA, the major inhibitory neurotransmitter in the vertebrate brain, mediates neuronal inhibition by binding to the GABA/benzodiazepine receptor and opening an integral chloride channel .

Biochemical Pathways

The compound’s action primarily affects the GABAergic system , a critical pathway in the central nervous system. By interacting with the GABA (A) receptor, it can influence neuronal excitability and contribute to the regulation of various physiological and psychological processes .

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its influence on the GABAergic system. By modulating GABA (A) receptor activity, it could potentially alter neuronal excitability and impact various neurological functions .

Eigenschaften

IUPAC Name |

[4-(3-methylbutoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,10H,7-9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNCKGMOSXBVRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

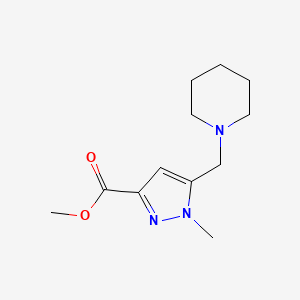

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

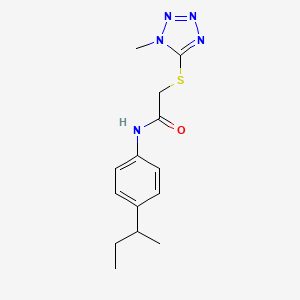

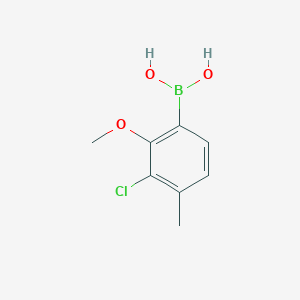

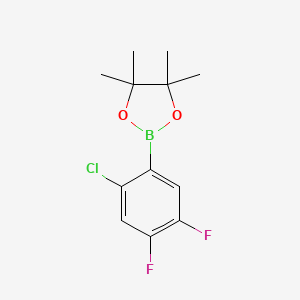

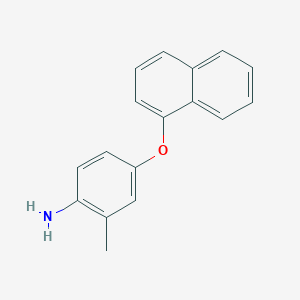

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B3115846.png)

![4-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B3115873.png)

![(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid](/img/structure/B3115916.png)